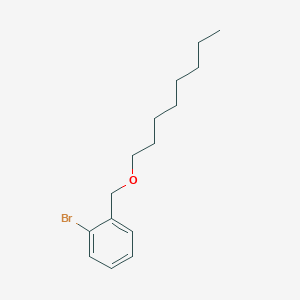![molecular formula C10H12N4S B8478177 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile](/img/structure/B8478177.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrimidine ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the methylsulfanyl and nitrile groups. The cyclopropyl group is then added through a cyclopropanation reaction. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carboxamide
- 2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-methanol
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties compared to similar compounds with different functional groups
Propriétés
Formule moléculaire |
C10H12N4S |
|---|---|
Poids moléculaire |
220.30 g/mol |
Nom IUPAC |
2-[(1-methylcyclopropyl)amino]-4-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C10H12N4S/c1-10(3-4-10)14-9-12-6-7(5-11)8(13-9)15-2/h6H,3-4H2,1-2H3,(H,12,13,14) |
Clé InChI |
ZGHDGZBLAXCCTJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)NC2=NC=C(C(=N2)SC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-6-methylpyrimidin-4-ol](/img/structure/B8478115.png)
![1,1-dimethyl-1H-benzo[e]indole-2-carboxylic acid](/img/structure/B8478118.png)


![2-Chloroethyl [4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B8478137.png)







![3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8478196.png)
